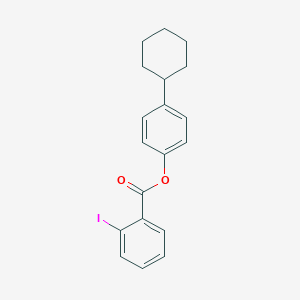

4-Cyclohexylphenyl 2-iodobenzoate

Descripción

4-Cyclohexylphenyl 2-iodobenzoate is an ester derivative of 2-iodobenzoic acid, where the carboxylic acid group is replaced by a 4-cyclohexylphenoxy moiety. The compound combines the steric bulk of the cyclohexylphenyl group with the electron-deficient iodine substituent in the ortho position of the benzoate ring.

Propiedades

Fórmula molecular |

C19H19IO2 |

|---|---|

Peso molecular |

406.3g/mol |

Nombre IUPAC |

(4-cyclohexylphenyl) 2-iodobenzoate |

InChI |

InChI=1S/C19H19IO2/c20-18-9-5-4-8-17(18)19(21)22-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2 |

Clave InChI |

KKSDDFVWYLAAEL-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |

SMILES canónico |

C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- Methyl 2-iodobenzoate : A simpler ester used in Suzuki-Miyaura cross-coupling reactions for polymer synthesis .

- Phenyl 2-iodobenzoate : Shares the phenyl ester group but lacks the cyclohexyl substituent.

- 2-Iodobenzoic acid : The parent acid, lacking the ester functionalization.

- Ortho-substituted nitrobenzoates (e.g., 2-nitrobenzoate) : Differ in substituent type (nitro vs. iodo) but share the ortho positioning .

Physicochemical Properties

| Property | 4-Cyclohexylphenyl 2-Iodobenzoate | Methyl 2-Iodobenzoate | 2-Iodobenzoic Acid |

|---|---|---|---|

| Molecular Weight | ~428.3 g/mol | ~276.1 g/mol | ~262.0 g/mol |

| Lipophilicity | High (due to cyclohexylphenyl) | Moderate | Low |

| Solubility | Low in polar solvents | Moderate in THF | Low in water |

| Melting Point | Likely >150°C (estimated) | ~80–85°C | ~210°C (decomposes) |

The cyclohexylphenyl group significantly increases molecular weight and lipophilicity compared to methyl or phenyl esters, reducing solubility in polar solvents like water or methanol. This bulkiness may also elevate melting points due to restricted molecular motion .

Stability and Handling

Iodoaromatics are generally light-sensitive, but esterification may enhance stability compared to the free acid. The cyclohexylphenyl group’s steric bulk could further protect the iodine atom from nucleophilic substitution, improving shelf life.

Spectroscopic Differences

- NMR : The cyclohexylphenyl group would introduce distinct proton environments (e.g., cyclohexyl CH₂ and aromatic protons) absent in simpler esters.

- IR : Ester carbonyl stretching (~1740 cm⁻¹) may shift slightly due to electron-donating/withdrawing effects of substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.